Neoisomenthol
Overview
Description
Neoisomenthol is a stereoisomer of menthol, which is a cyclic monoterpenoid. It is found in the essential oil of Mentha spp. and is known for its cooling effects, making it a popular additive in food, cosmetics, and medicines. The stereochemistry of neoisomenthol is of particular interest due to its implications in flavor, fragrance, and potential therapeutic applications .
Synthesis Analysis
The synthesis of neoisomenthol is a critical step in the production of menthol. The heterogeneously catalyzed epimerisation of neomenthol and isomenthol is a key process, as described in the Symrise process. This involves the conversion of these isomers under industrial conditions, which include temperatures ranging from 150 to 210°C and hydrogen pressures of 0.8 to 7.5 MPa. The reaction model for this process has been optimized based on kinetic and thermodynamic parameters, which are crucial for the efficient production of menthol .
Molecular Structure Analysis
The molecular structure of neoisomenthol has been analyzed through a combination of experimental and theoretical data. This includes the use of optical rotation data and low-temperature NMR to determine the absolute configuration of neoisomenthol. The study has highlighted the importance of using a mix of experimental and calculated data to resolve discrepancies found in the literature and to provide a stringent proof of the absolute configuration of neoisomenthol and its derivatives .
Chemical Reactions Analysis
Neoisomenthol has been studied for its chemical reactivity, particularly in the context of its anticancer potential. It has been found to exhibit significant activity against human epidermoid carcinoma cells by affecting tubulin polymerization and inhibiting hyaluronidase activity. These actions are crucial in preventing tumor growth, metastasis, and angiogenesis. The molecular targets of neoisomenthol have been further confirmed through quantitative real-time PCR analysis and molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of neoisomenthol contribute to its organoleptic characteristics, which are important for its use in various applications. The enantioselective preparation of neoisomenthol derivatives has been described, starting from geraniol. These derivatives have been shown to possess organoleptic properties, which are likely related to their stereochemical configuration. The safety of neoisomenthol has also been evaluated through in silico, ex vivo, and in vivo approaches, indicating that it is safe at certain dosages .
Scientific Research Applications
Stereochemical Analysis
Neoisomenthol's stereochemistry, a key aspect of its scientific applications, has been extensively studied. Reinscheid and Reinscheid (2016) conducted a detailed study analyzing menthol isomers, including neoisomenthol, using both experimental and theoretical data. Their work was crucial in determining the absolute configuration of neoisomenthol, which has seen inconsistencies in structural representations in past literature. This research is foundational for understanding the molecular structure and behavior of neoisomenthol in various applications (Reinscheid & Reinscheid, 2016).
Anticancer Potential
A significant application of neoisomenthol is in the field of cancer research. Fatima et al. (2021) discovered that neomenthol (a stereoisomer of neoisomenthol) exhibits anticancer properties, specifically against human epidermoid carcinoma cells. The study highlighted neomenthol's ability to inhibit hyaluronidase activity and affect tubulin polymerization, crucial factors in tumor growth, metastasis, and angiogenesis. This suggests potential applications of neoisomenthol in similar contexts (Fatima et al., 2021).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, neoisomenthol has been a subject of interest. Zubareva et al. (1989) studied the hydrogenation of menthone-isomenthone mixtures, where neoisomenthol was predominantly formed using specific catalysts. This research is significant for understanding and improving the synthetic pathways for producing neoisomenthol and its isomers, which are valuable in various industrial applications (Zubareva, Klabunovskii, & Kheifits, 1989).
Mass Spectrometry and Chromatography
Neoisomenthol has also been studied in the context of mass spectrometry and gas chromatography. Dekic et al. (2021) created comprehensive mass spectral and chromatographic data libraries for a series of esters of diastereomeric menthols, including neoisomenthol. This research is vital for accurate identification and analysis of neoisomenthol in various substances, particularly in the food industry where it is used for its aroma properties (Dekic, Radulović, Selimović, & Boylan, 2021).
properties
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-OPRDCNLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895815 | |
Record name | (+)-Neoisomenthol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid, Solid/cool minty aroma | |
Record name | D,L-MENTHOL | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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Record name | Menthol | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | dl-Isomenthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
Record name | D,L-MENTHOL | |
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Flash Point |
196 °F (NTP, 1992) | |
Record name | D,L-MENTHOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone, Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | dl-Isomenthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |
Record name | D,L-MENTHOL | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | D,L-MENTHOL | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
Record name | D,L-MENTHOL | |
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Record name | Menthol | |
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Product Name |
Neoisomenthol | |
CAS RN |
89-78-1, 20752-34-5, 3623-52-7, 491-02-1 | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
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Record name | (+)-Neoisomenthol | |
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Record name | (+)-Neoisomenthol | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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Record name | (+)-Neoisomenthol | |
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Record name | Menthol | |
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Record name | Neoisomenthol | |
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Record name | NEOISOMENTHOL, (+)- | |
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Melting Point |
100 °F (NTP, 1992), -8 °C | |
Record name | D,L-MENTHOL | |
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Record name | (+)-Neoisomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.